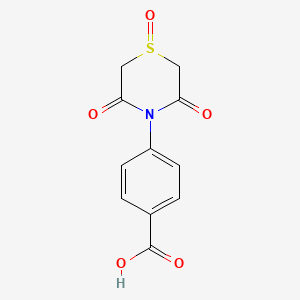

4-(1,3,5-Trioxo-1lambda4,4-thiazinan-4-yl)benzenecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-(1,3,5-Trioxo-1lambda^4,4-thiazinan-4-yl)benzenecarboxylic acid is a derivative of benzo[1,4]thiazine, which is a heterocyclic compound containing sulfur and nitrogen atoms within a fused ring system. This class of compounds is known for its diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzo[1,4]thiazine derivatives can be achieved through various methods. For instance, the synthesis of 4H-benzo[1,4]thiazin-3-one derivatives has been reported using 1,5-difluoro-2,4-dinitrobenzene as a starting material, with urea-hydrogen peroxide (UHP) as an oxidant to introduce the sulfone group, followed by microwave-assisted intramolecular cyclization or the use of an inorganic base . Another approach involves the reaction of 3-(2-isothiocyanatophenyl)propenoic acid derivatives with secondary amines to form thiourea intermediates, which upon heating, cyclize to give 2-(2-dialkylamino-4H-3,1-benzothiazin-4-yl)acetic acid derivatives .

Molecular Structure Analysis

The molecular structure of benzo[1,4]thiazine derivatives is characterized by the presence of a thiazine ring fused to a benzene ring. The structural elucidation of these compounds is typically performed using spectroscopic methods such as FTIR, NMR, and HRMS, as well as X-ray crystallography. For example, novel 11H-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones were characterized by these techniques to confirm their structures .

Chemical Reactions Analysis

Benzo[1,4]thiazine derivatives can undergo various chemical reactions, including nucleophilic substitution, ring opening, and intramolecular cyclization, as demonstrated in the synthesis of 11H-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones . The reactivity of these compounds allows for the introduction of different functional groups, which can be utilized to modify their physical and chemical properties for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[1,4]thiazine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the thiazine ring. For instance, the synthesis and physicochemical properties of 4-butyl-2H-benzo[1,4]thiazin-3-one derivatives were explored, and their antimicrobial activity was evaluated, indicating the potential for these compounds to be used as antimicrobial agents . The solvents used in the synthesis can also affect the molecular structure of the final compounds, as seen in the self-assembly of triorganotin(IV) moieties with 1,2,4,5-benzenetetracarboxylic acid, where the coordinating solvent molecules changed their molecular structures .

Wissenschaftliche Forschungsanwendungen

Syntheses and Structures

Syntheses, Structures, and Luminescence Properties : Solvothermal reactions involving a semirigid tricarboxylic acid and transition metal cations resulted in the formation of coordination polymers with undocumented topologies. These compounds exhibit intriguing structural frameworks and luminescence properties, highlighting their potential in material science applications (Zhang et al., 2014).

Catalyst-Free Synthesis : A catalyst-free, one-pot synthesis approach has been developed for the creation of a new series of functionalized compounds. This method emphasizes mild reaction conditions, excellent yields, and eco-friendliness, demonstrating the compound's versatility in organic synthesis (Brahmachari & Nayek, 2017).

Characterization and Properties

Supramolecular Networks : A study on 1,3,5-tris[4'-carboxy(1,1'-biphenyl-4-yl)]benzene (TCBPB) monolayers at the liquid-solid interface showed the formation of two-dimensional nanoporous networks with large cavities. These findings contribute to the understanding of supramolecular assemblies and their potential applications (Dienstmaier et al., 2010).

Coordination Polymers : Research into coordination polymers based on a V-shaped multicarboxylate and bisimidazole ligands revealed their synthesis, characterization, and luminescent properties. Such studies underscore the utility of these compounds in developing advanced materials with specific photophysical properties (Guo et al., 2016).

Eigenschaften

IUPAC Name |

4-(1,3,5-trioxo-1,4-thiazinan-4-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO5S/c13-9-5-18(17)6-10(14)12(9)8-3-1-7(2-4-8)11(15)16/h1-4H,5-6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNWSBXRCVFKOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)CS1=O)C2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[(2-amino-2-bicyclo[2.2.2]octanyl)methyl]carbamate;hydrochloride](/img/structure/B2517163.png)

![N-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2517165.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylbenzo[d]thiazole](/img/structure/B2517167.png)

![N-(4-chlorobenzyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2517168.png)

![N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide](/img/structure/B2517170.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide](/img/structure/B2517172.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)propan-1-one](/img/structure/B2517173.png)